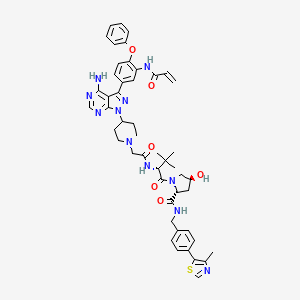
PROTAC Her3 Degrader-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC Her3 Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade the Her3 protein. This compound is used in scientific research to study diseases regulated by HER family proteins, particularly in the context of cancer therapy .
Preparation Methods
The synthesis of PROTAC Her3 Degrader-8 involves multiple steps, including the preparation of the target protein ligand, the E3 ligase ligand, and the linker that connects the two. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
PROTAC Her3 Degrader-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
PROTAC Her3 Degrader-8 has a wide range of scientific research applications, including:
Chemistry: Used to study the degradation of target proteins and the development of new PROTACs.
Biology: Used to investigate the role of Her3 in cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading Her3 protein.
Industry: Used in the development of new drugs and therapeutic strategies .
Mechanism of Action
PROTAC Her3 Degrader-8 exerts its effects by recruiting an E3 ubiquitin ligase to the Her3 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, resulting in the selective degradation of the target protein .
Comparison with Similar Compounds
PROTAC Her3 Degrader-8 is unique in its ability to specifically target and degrade the Her3 protein. Similar compounds include other PROTACs designed to degrade different target proteins, such as:
PROTAC Her2 Degrader: Targets and degrades the Her2 protein.
PROTAC Her4 Degrader: Targets and degrades the Her4 protein.
PROTAC EGFR Degrader: Targets and degrades the epidermal growth factor receptor (EGFR) protein. These compounds share a similar mechanism of action but differ in their target proteins and specific applications
Properties
Molecular Formula |
C49H55N11O6S |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
(2R,4S)-1-[(2R)-2-[[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H55N11O6S/c1-6-39(62)55-36-22-32(16-17-38(36)66-35-10-8-7-9-11-35)42-41-45(50)52-27-53-46(41)60(57-42)33-18-20-58(21-19-33)26-40(63)56-44(49(3,4)5)48(65)59-25-34(61)23-37(59)47(64)51-24-30-12-14-31(15-13-30)43-29(2)54-28-67-43/h6-17,22,27-28,33-34,37,44,61H,1,18-21,23-26H2,2-5H3,(H,51,64)(H,55,62)(H,56,63)(H2,50,52,53)/t34-,37+,44-/m0/s1 |
InChI Key |
OVCGHYOSRVGRMJ-RQWACUIYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
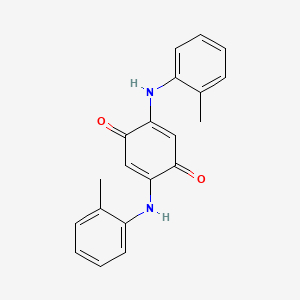
![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)
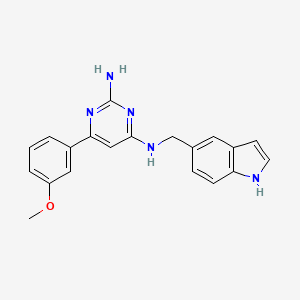
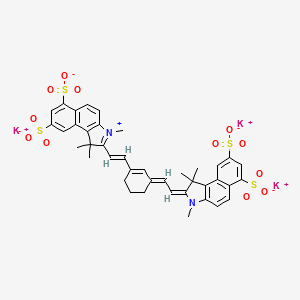
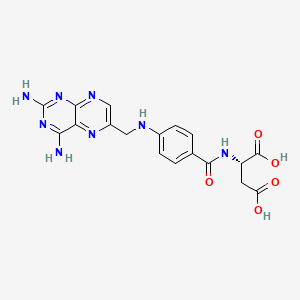
![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)
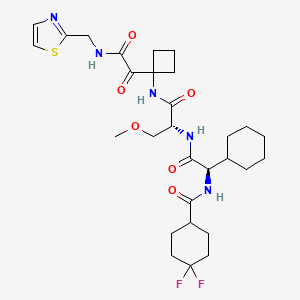
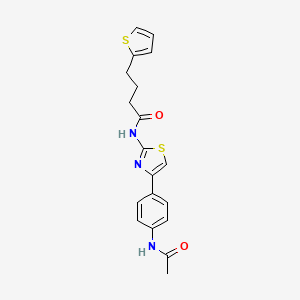
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
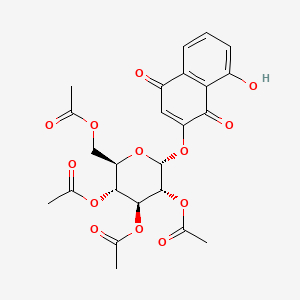
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

